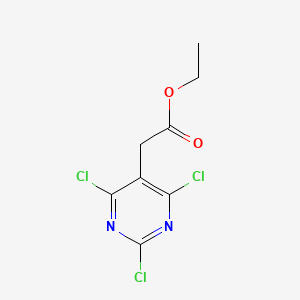

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O2/c1-2-15-5(14)3-4-6(9)12-8(11)13-7(4)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZKVKDEGXYGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650754 | |

| Record name | Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-72-3 | |

| Record name | Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Two-Step Chlorination Process

- Step 1: Barbituric acid is reacted with phosphorus oxychloride (POCl₃) at 50–80 °C, optionally in the presence of a catalyst such as dimethylaniline or other tertiary amines.

- Step 2: The intermediate is then treated with phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas at 60–80 °C to complete chlorination.

This method avoids aqueous work-up, minimizing wastewater and improving safety and environmental impact. The reaction mixture is typically worked up by distillation to isolate 2,4,6-trichloropyrimidine in high purity and yield (80–95% theoretical yield based on barbituric acid).

| Parameter | Conditions/Details |

|---|---|

| Starting material | Barbituric acid |

| Chlorinating agents | POCl₃, then PCl₅ or PCl₃ + Cl₂ |

| Catalyst | Optional tertiary amines (e.g., dimethylaniline) |

| Temperature (Step 1) | 50–80 °C |

| Temperature (Step 2) | 60–80 °C |

| Work-up | Distillation, non-aqueous |

| Yield | 80–95% (based on barbituric acid) |

| Purity | Essentially free of 2,4,5,6-tetrachloropyrimidine and water |

This process is described in patents US5712394A and US5898073A and is considered superior to older aqueous extraction methods due to scalability and environmental benefits.

Functionalization to Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

After obtaining 2,4,6-trichloropyrimidine, the next step involves selective substitution at the 5-position with an ethyl acetate-containing side chain. This typically involves nucleophilic substitution or coupling reactions with ethyl 2-bromoacetate or related esters.

General Synthetic Route

- Nucleophilic substitution: The chlorine atom at the 5-position of 2,4,6-trichloropyrimidine is selectively displaced by the carbanion generated from ethyl acetate derivatives (e.g., ethyl 2-bromoacetate) under basic conditions.

- Reaction conditions: Use of a suitable base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at controlled temperatures (room temperature to 80 °C).

- Purification: The product is purified by crystallization or column chromatography to yield this compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | 2,4,6-Trichloropyrimidine + ethyl 2-bromoacetate, base, solvent | Substitution at 5-position with ethyl acetate side chain |

| Base | K₂CO₃, NaH, or similar | Generates nucleophile for substitution |

| Solvent | DMF, acetonitrile | Dissolves reactants, facilitates reaction |

| Temperature | 25–80 °C | Controls reaction rate and selectivity |

| Yield | Typically moderate to high (dependent on conditions) | Pure this compound |

Research Findings and Optimization Notes

- Catalyst usage: Catalysts in the initial chlorination step (e.g., tertiary amines) improve reaction rates and yields but should be used in minimal amounts (<0.5 mol per mol barbituric acid) to avoid complications.

- Temperature control: Maintaining precise temperatures in both chlorination and substitution steps is critical to avoid side reactions such as over-chlorination or substitution at undesired positions.

- Work-up procedures: Non-aqueous work-up by distillation is preferred for the chlorination step to reduce wastewater and simplify purification.

- Purity considerations: The chlorination process yields 2,4,6-trichloropyrimidine free from tetrachlorinated impurities, which is essential for subsequent selective substitution.

- Environmental and safety aspects: Avoiding aqueous extraction and minimizing chlorine excess improves safety and reduces environmental impact.

Summary Table of Preparation Methods

| Stage | Method/Conditions | Key Points | Yield/Purity |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Barbituric acid + POCl₃, then PCl₅ or PCl₃ + Cl₂; 50–80 °C | Two-step chlorination, non-aqueous work-up | 80–95% yield; high purity |

| Functionalization | Nucleophilic substitution with ethyl 2-bromoacetate, base, DMF, 25–80 °C | Selective substitution at 5-position | Moderate to high yield; pure product |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Reduction: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

Hydrolysis: 2-(2,4,6-trichloropyrimidin-5-yl)acetic acid.

Reduction: Reduced pyrimidine derivatives with altered chlorine content.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

| Compound Name | CAS Number | Substituents | Molecular Formula | Purity | Similarity Score |

|---|---|---|---|---|---|

| Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate | 889944-72-3 | 2-Cl, 4-Cl, 6-Cl, 5-CH₂COOEt | C₈H₇Cl₃N₂O₂ | 98% | 1.00 (Reference) |

| Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | 6214-47-7 | 4-Cl, 6-Cl, 5-CH₂COOMe | C₇H₆Cl₂N₂O₂ | N/A | 0.90 |

| Ethyl 2-(4-chloropyrimidin-5-yl)acetate | 1261740-70-8 | 4-Cl, 5-CH₂COOEt | C₈H₉ClN₂O₂ | 95% | 0.80 |

| Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate | N/A | 4-Cl, 2-SMe, 5-CH₂COOEt | C₉H₁₀ClN₂O₂S | N/A | N/A |

| Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | N/A | 2-butyl, 4-Me, 6-oxo, 5-CH₂COOEt | C₁₃H₂₀N₂O₃ | High | 0.61 |

Table 1 : Structural analogs of this compound and key properties .

Key Observations:

Electron-Withdrawing Effects: The trichloro derivative exhibits greater electrophilicity compared to dichloro (CAS 6214-47-7) or monochloro (CAS 1261740-70-8) analogs due to enhanced inductive effects from three chlorine atoms. This increases its reactivity in nucleophilic substitutions, such as Suzuki couplings or aminolysis .

Hydrogen Bonding: Analogs like Ethyl (2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate (CAS 499209-19-7) feature amino and hydroxy groups, enhancing solubility in polar solvents but reducing stability under acidic conditions .

Analytical Characterization

- Crystallography : Tools like SHELXL () and Mercury () are critical for resolving the trichloro derivative’s crystal structure, revealing Cl···Cl interactions (3.4–3.6 Å) that stabilize lattice packing .

- Spectroscopy : NMR and MS data for analogs (e.g., ) confirm substituent effects on chemical shifts, with trichloro derivatives showing deshielded pyrimidine protons (δ 8.5–9.0 ppm) .

Biologische Aktivität

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its molecular formula and a molecular weight of 269.51 g/mol, possesses significant potential in various therapeutic areas including antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, along with an ethyl acetate moiety at position 2. It typically appears as a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature when stored in an inert atmosphere. The compound is identified by its CAS number 889944-72-3.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound has shown effectiveness against various pathogens. Its trichloropyrimidine structure enhances lipophilicity and receptor binding affinity, contributing to its antimicrobial properties.

- Anti-inflammatory Effects : Studies have demonstrated that similar pyrimidine derivatives possess significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with structural similarities have been reported to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antitumor Potential : The compound's interaction with specific molecular targets suggests potential applications in cancer therapy. Its mechanism may involve the inhibition of pathways such as PI3K/AKT, which are often activated in cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors involved in microbial metabolism and inflammatory responses. The presence of chlorine substituents is believed to enhance the compound's reactivity and binding affinity to these biological targets.

Antimicrobial Studies

In vitro studies have shown that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating effective inhibition at low concentrations.

Anti-inflammatory Research

A comparative study on the anti-inflammatory effects of pyrimidine derivatives revealed that this compound significantly suppressed COX-2 activity. The results were benchmarked against standard anti-inflammatory drugs:

| Compound | IC50 (μmol/L) | Comparison |

|---|---|---|

| This compound | X.X ± X.X | Comparable to celecoxib (0.04 ± 0.01) |

| Celecoxib | 0.04 ± 0.01 | Standard |

Antitumor Activity

Research has indicated that the compound may inhibit tumor growth through modulation of the PI3K/AKT pathway in cancer cells. For instance:

- In C4-2 prostate cancer cells characterized by constitutive activation of this pathway, treatment with the compound resulted in decreased cell proliferation rates.

Q & A

Basic Question: What are the established synthetic routes for Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,4,6-trichloropyrimidine with ethyl glyoxylate or its derivatives under basic conditions. For optimization:

- Catalyst Selection: Use anhydrous potassium carbonate or triethylamine to facilitate deprotonation and enhance reaction kinetics .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Temperature Control: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.

- Monitoring: Progress is tracked via TLC or HPLC, with quenching in ice-water to isolate the product. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify the acetate moiety (δ ~4.1–4.3 ppm for ethyl CH₂, ~1.2–1.4 ppm for CH₃) and pyrimidine ring protons (δ ~8.5–9.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (GC-MS/LC-MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 293.9 for C₈H₇Cl₃N₂O₂) and fragmentation patterns .

- X-ray Crystallography: Single-crystal analysis with SHELXL refines bond lengths/angles, confirming the trichloropyrimidine core and ester geometry. SHELXT automates space-group determination, reducing refinement time .

Advanced Question: How can structural contradictions in crystallographic data be resolved during refinement?

Methodological Answer:

Discrepancies may arise from disorder in the ethyl acetate group or Cl substituents. Mitigation strategies include:

- Data Validation: Use checkCIF to flag outliers in bond distances/angles. SHELXL’s restraints (e.g., DFIX, SIMU) model disorder while preserving geometry .

- Twinned Data: For non-merohedral twinning, SHELXL’s TWIN/BASF commands refine twin laws and scale factors .

- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Advanced Question: How do electron-withdrawing substituents (e.g., Cl, trifluoromethyl) on the pyrimidine ring influence reactivity?

Methodological Answer:

The 2,4,6-trichloro substitution enhances electrophilicity at the 5-position, enabling nucleophilic attacks (e.g., Suzuki couplings). Comparative studies show:

- Reactivity Trends: Chlorine atoms increase the pyrimidine ring’s electron deficiency, accelerating reactions with amines or thiols. Trifluoromethyl groups (in analogs) further polarize the ring but may sterically hinder access .

- Thermodynamic Stability: Cl substituents raise the activation energy for hydrolysis, requiring harsher conditions (e.g., acidic/basic media) for ester cleavage .

Advanced Question: What strategies ensure stability during storage and handling of this compound?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester group.

- Light Sensitivity: UV-Vis studies suggest degradation under prolonged UV exposure; use light-blocking containers .

- Analytical Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 2,4,6-trichloropyrimidin-5-ol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.